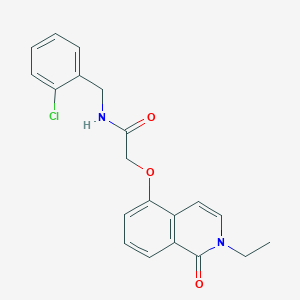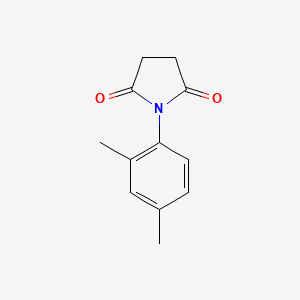
2-Benzothiazoleacetonitrile, 6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzothiazoleacetonitrile is a heterocyclic compound used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuffs . It has an empirical formula of C9H6N2S and a molecular weight of 174.22 .
Synthesis Analysis
2-Benzothiazoleacetonitrile may be used for the preparation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles, via reaction with 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile . It may also be employed in the preparation of pyrrolones, which can be used for the synthesis of 1-acyl-3-aryl-3H-pyrrolo[2′,3′:4,5]pyrimido[6,1-b]benzothiazol-6-ium-2-olates .Molecular Structure Analysis
The molecular structure of 2-Benzothiazoleacetonitrile is represented by the SMILES string N#CCc1nc2ccccc2s1 . The InChI key for this compound is ZMZSYUSDGRJZNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Benzothiazoleacetonitrile is a pale yellow or pale cream to brown compound . It has a melting point of 98-101 °C . It is slightly soluble in water .作用機序
The mechanism of action of 2-Benzothiazoleacetonitrile, 6-(trifluoromethyl)- in its various applications is still under investigation. However, studies have shown that TFBTA interacts with specific targets in cells, leading to the inhibition of cancer cell growth and the prevention of beta-amyloid aggregation in Alzheimer's disease.
Biochemical and Physiological Effects:
2-Benzothiazoleacetonitrile, 6-(trifluoromethyl)- has been shown to exhibit various biochemical and physiological effects. In cancer cells, TFBTA induces apoptosis, a process of programmed cell death, by activating specific pathways. In Alzheimer's disease, TFBTA prevents the aggregation of beta-amyloid, a protein that forms plaques in the brain.
実験室実験の利点と制限
The advantages of using 2-Benzothiazoleacetonitrile, 6-(trifluoromethyl)- in lab experiments include its high purity, stability, and ease of synthesis. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its applications in certain experiments.
将来の方向性
There are several future directions for the research of 2-Benzothiazoleacetonitrile, 6-(trifluoromethyl)-. In pharmaceutical research, further studies are needed to investigate its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. In materials science, TFBTA can be further explored for its applications in the fabrication of organic electronics and optoelectronics. Additionally, the development of new synthesis methods and modifications of TFBTA's molecular structure can lead to the discovery of new compounds with enhanced properties.
合成法
The synthesis of 2-Benzothiazoleacetonitrile, 6-(trifluoromethyl)- involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. This reaction results in the formation of TFBTA, which can be purified through recrystallization.
科学的研究の応用
2-Benzothiazoleacetonitrile, 6-(trifluoromethyl)- has been extensively studied for its potential applications in various scientific fields. In pharmaceutical research, TFBTA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
In materials science, TFBTA has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. It has also been studied for its potential applications in the fabrication of organic field-effect transistors.
Safety and Hazards
2-Benzothiazoleacetonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, inhaled, or comes into contact with skin. It may also cause skin and eye irritation and may cause respiratory irritation .
特性
IUPAC Name |
2-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2S/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPGWEVLAMCFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-8-(3-(4-fluorophenoxy)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2660247.png)


![2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B2660250.png)

![(E)-4-(Dimethylamino)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2660254.png)


![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B2660258.png)
![1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B2660263.png)
![Ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2660266.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2660268.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2660270.png)